1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]
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Overview
Description
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a pyridine derivative with a bicyclic azabicycloheptane intermediate under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic processes.
Chemical Reactions Analysis
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] can be compared with other spirocyclic compounds, such as:
- Spiro[cyclohexane-1,3’-indoline]
- Spiro[1-azabicyclo[2.2.2]octane-3,3’-pyrrolidine]
- Spiro[1-azabicyclo[2.2.1]heptane-2,3’-oxindole]
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] lies in its distinct spirocyclic framework and the presence of the pyridine ring, which imparts unique reactivity and potential biological activity .
Biological Activity
The compound 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is a novel spirocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex spirocyclic structure, which is characterized by the fusion of two rings sharing a single atom. The specific configuration includes a pyridine moiety and an azabicyclo framework, which are known to influence the biological activity of compounds significantly.
Physical Properties
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 202.26 g/mol
- Appearance : Typically appears as a crystalline powder.
- Melting Point : Approximately 55°C to 59°C.
Antimicrobial Activity
Recent studies have demonstrated that spirocyclic compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] were evaluated for their efficacy against various bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
Compound A | 1.95 μg/mL | Staphylococcus aureus |
Compound B | 3.90 μg/mL | Candida albicans |
These results suggest that the structural features of spirocyclic compounds contribute to their antimicrobial effectiveness, making them promising candidates for drug development in treating infections resistant to conventional antibiotics .
Anticancer Properties
The antiproliferative activity of spirocyclic compounds has been explored in several cancer cell lines. For example, a study assessed the effects of related compounds on human acute myeloid leukemia (AML) cells and solid tumor lines:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MV4-11 (AML) | 10.5 | Cisplatin |
A549 (Lung) | 15.0 | DMSO Control |
MCF-7 (Breast) | 12.0 | DMSO Control |
The results indicated that modifications in the bicyclic structure could enhance selectivity and potency against specific cancer cell lines, highlighting the therapeutic potential of such compounds in oncology .
The exact mechanisms through which 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] exerts its biological effects are still under investigation. However, preliminary findings suggest that these compounds may interact with specific cellular pathways involved in cell proliferation and apoptosis.
- Inhibition of DNA Synthesis : Some studies indicate that spirocyclic compounds can interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various spirocyclic derivatives and assessed their antimicrobial activities against common pathogens. The study found that specific structural modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the importance of structure-activity relationships in developing effective antimicrobial agents .
Case Study 2: Anticancer Research
Another pivotal study investigated the anticancer potential of spirocyclic compounds in various human cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards leukemia cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index for these compounds .
Properties
CAS No. |
646055-91-6 |
---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI |
InChI=1S/C14H19N3/c1-2-13(10-15-6-1)16-9-5-14(11-16)12-3-7-17(14)8-4-12/h1-2,6,10,12H,3-5,7-9,11H2 |
InChI Key |
LIWBYJGLHCGRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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